N-Acetyl-D-valine

Vue d'ensemble

Description

N-Acetyl-D-valine is a metabolite found in or produced by Saccharomyces cerevisiae . It’s a derivative of valine, an important organic chiral source .

Synthesis Analysis

D-Valine, from which this compound is derived, has extensive industrial applications. It’s used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . Microbial preparation of D-valine is more competitive and promising because of its high stereo selectivity, mild reaction conditions, and environmentally friendly process . The preparation can be mainly classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .Molecular Structure Analysis

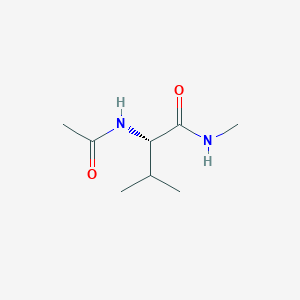

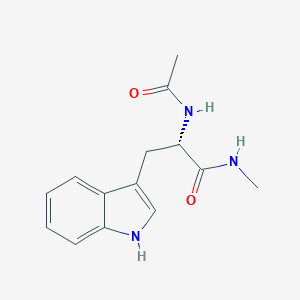

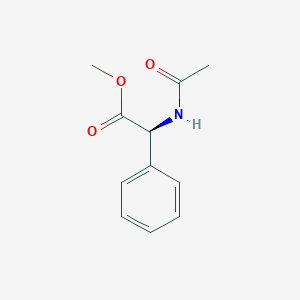

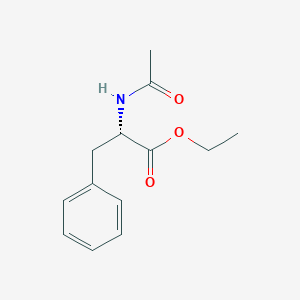

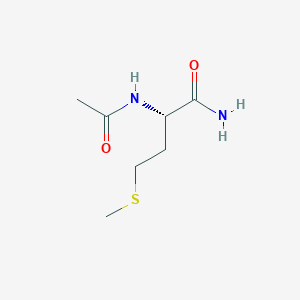

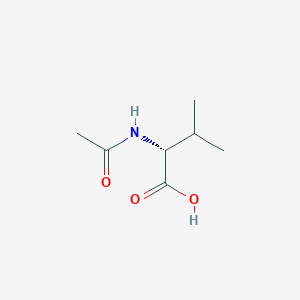

The molecular formula of this compound is C7H13NO3 . Its molecular weight is 159.18 g/mol . The IUPAC name is (2R)-2-acetamido-3-methylbutanoic acid . The InChI is InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m1/s1 .Applications De Recherche Scientifique

Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans : This study investigated the metabolism of acrylamide in humans and found that a significant portion of urinary metabolites were derived from GSH conjugation and excreted as N-acetyl compounds, including N-acetyl-D-valine derivatives (Fennell et al., 2005).

N-Terminal Acetylation in Cellular Proteins : Research found that N-terminal acetylation of proteins, including this compound, plays a significant role in cellular protein degradation and regulation (Hwang, Shemorry, & Varshavsky, 2010).

Acetohydroxy Acid Isomeroreductase in Amino Acid Biosynthesis : Acetohydroxy acid isomeroreductase, involved in the biosynthesis of amino acids like valine, leucine, and isoleucine, is a target for specific herbicides and fungicides. This compound plays a role in understanding the enzyme's mechanism and inhibition (Dumas et al., 2001).

Enhanced Nuclear Magnetic Resonance Spectra of Biomolecules : The use of acetic anhydride for tagging biomolecules, including this compound, enhances the detection and resolution in nuclear magnetic resonance spectroscopy, crucial for clinical diagnostics (Wilson et al., 2009).

Sulfonylurea Herbicides as Inhibitors of Amino Acid Biosynthesis : This study highlights the importance of enzymes like acetolactate synthase in amino acid biosynthesis, including valine, and its inhibition by sulfonylurea herbicides. This compound analogs can be important in understanding these mechanisms (Ray, 1986).

Chiral Resolution of D,L-Valine by Immobilized Cells : This research presents a method for the chiral resolution of D,L-valine using immobilized cells with acetylornithine deacetylase activity, demonstrating this compound's potential in industrial applications (Ji, 2009).

Apoptosis Induction in Human Lymphocytes : Studies on Viscum album L. (VAL) extracts showed that this compound analogs can induce apoptosis in human lymphocytes, highlighting its potential in cancer therapy (Büssing et al., 1996).

BDNF Polymorphism and Hippocampal Function : Research on the BDNF val66met polymorphism, involving valine, showed effects on human memory and hippocampal function, with implications for understanding neurodegenerative diseases (Egan et al., 2003).

Microbial Production of D-Amino Acids : A study on the production of D-amino acids, including D-valine, emphasized the importance of microbial enzymes in the production of these amino acids and their derivatives (Tripathi, Bihari, & Tyagi, 2000).

Synthesis of Muramyl Dipeptide Analogs : This research focused on the synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) and its analogs, including those related to valine, showing significant biological activity relevant to immunotherapy (Kobayashi et al., 1980).

Safety and Hazards

Mécanisme D'action

Target of Action

N-Acetyl-D-valine is a derivative of the branched-chain amino acid D-valine D-valine is known to be involved in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .

Biochemical Pathways

D-valine, the parent compound of this compound, is involved in several biochemical pathways. It is a part of the branched-chain amino acid metabolic pathway . Valine oxidation produces propionyl-CoA, which is converted into methylmalonyl-CoA and succinyl-CoA . This process involves the enzyme branched-chain aminotransferase, which converts branched-chain amino acids into branched-chain ketoacids

Pharmacokinetics

The parent compound d-valine is known to be metabolized in the body, and its derivatives are likely to follow similar metabolic pathways

Result of Action

D-valine and its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin d for antitumor therapy

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYJTAOFMMMOPX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170774 | |

| Record name | N-Acetyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17916-88-0 | |

| Record name | N-Acetyl-D-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17916-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017916880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.